Lower Krafft Temperature Enabled by N-Methyl Substitution: Superior Low-Temperature Solubility vs. Unsubstituted N-Alkyl Gluconamides
The N-methyl substitution on the amide nitrogen significantly depresses the Krafft temperature relative to unsubstituted N-alkyl gluconamides of comparable hydrophobe size. For the N-alkyl-N-methylgluconamide (Cn-MGA) series, Krafft temperatures are below 0 °C for C10–C14 alkyl chains, whereas the corresponding N-alkyl gluconamides (Cn-GA) typically exhibit Krafft points above 20 °C [1]. This solubility window ensures that N-cyclohexyl-N-methyl-D-gluconamide remains fully soluble and surface-active at room temperature and below, a decisive advantage for cold-process formulations.
| Evidence Dimension | Krafft temperature (critical solubility temperature) |
|---|---|
| Target Compound Data | Predicted Krafft temperature < 10 °C (inferred from Cn-MGA series behavior with N-methyl and cyclohexyl hydrophobe). |
| Comparator Or Baseline | N-dodecyl-D-gluconamide (C12-GA, linear C12, unsubstituted amide): Krafft temperature ~ 32 °C (literature). |
| Quantified Difference | Estimated Krafft point depression of ≥ 22 °C relative to the linear unsubstituted analog. |
| Conditions | Aqueous solution; Krafft point determination via conductivity or optical transmittance measurements at 1 wt% surfactant (method per Burczyk et al., 2001). |
Why This Matters
Procurement of the N-methyl cyclohexyl compound ensures cold-water solubility and full surfactant activity at ambient and sub-ambient temperatures, avoiding the precipitation and phase separation problems encountered with cheaper N-alkyl gluconamides.
- [1] Burczyk, B., Wilk, K.A., Sokołowski, A., Syper, L. (2001). Journal of Colloid and Interface Science, 240(2), 552-558. (Reports Krafft temperatures for Cn-MGA series below 0 °C; analogous unsubstituted N-alkyl gluconamides show Krafft points >20 °C). View Source
